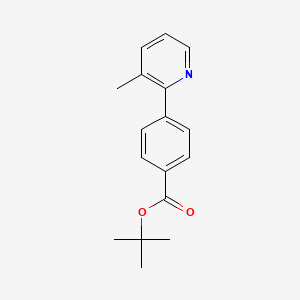

Tert-butyl 4-(3-methylpyridin-2-YL)benzoate

Descripción

Tert-butyl 4-(3-methylpyridin-2-YL)benzoate is a benzoate ester derivative featuring a tert-butyl ester group and a pyridine ring substituted with a methyl group at the 3-position. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure combines lipophilicity from the tert-butyl group with the electron-rich pyridine moiety, making it suitable for applications requiring controlled reactivity and solubility profiles.

Propiedades

Fórmula molecular |

C17H19NO2 |

|---|---|

Peso molecular |

269.34 g/mol |

Nombre IUPAC |

tert-butyl 4-(3-methylpyridin-2-yl)benzoate |

InChI |

InChI=1S/C17H19NO2/c1-12-6-5-11-18-15(12)13-7-9-14(10-8-13)16(19)20-17(2,3)4/h5-11H,1-4H3 |

Clave InChI |

WDWWINBGVGHWOB-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(N=CC=C1)C2=CC=C(C=C2)C(=O)OC(C)(C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-methylpyridin-2-yl)benzoate typically involves the esterification of 4-(3-methylpyridin-2-yl)benzoic acid with tert-butyl alcohol. The reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions usually include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of tert-butyl 4-(3-methylpyridin-2-yl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 4-(3-methylpyridin-2-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

Oxidation: 4-(3-methylpyridin-2-yl)benzoic acid.

Reduction: 4-(3-methylpyridin-2-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Neuroprotective Properties

Research has indicated that derivatives of tert-butyl 4-(3-methylpyridin-2-YL)benzoate exhibit neuroprotective effects. A study demonstrated that compounds with similar structures could inhibit amyloid-beta aggregation, which is crucial in Alzheimer's disease pathology. The compound showed a reduction in inflammatory markers like TNF-α when tested on astrocytes exposed to amyloid-beta 1-42, suggesting potential for therapeutic use in neurodegenerative diseases .

Synthesis of Bioactive Compounds

Tert-butyl 4-(3-methylpyridin-2-YL)benzoate serves as a precursor in synthesizing various bioactive compounds. For instance, it can be used to create ligands for asymmetric catalysis, enhancing the efficiency of chemical reactions . The compound's structure allows for modifications that can lead to new pharmaceuticals with improved efficacy and reduced side effects.

Organic Synthesis

Palladium-Catalyzed Reactions

The compound has been utilized in palladium-catalyzed coupling reactions, where it acts as an important building block. For example, the coupling of 2-bromo-3-methylpyridine with tert-butoxycarbonyl phenylboronic acid yields products that can be further functionalized for various applications .

Versatile Reaction Medium

Due to its unique chemical properties, tert-butyl 4-(3-methylpyridin-2-YL)benzoate can be employed as a solvent or reagent in multiple organic reactions. Its stability and reactivity make it suitable for both laboratory-scale and industrial applications.

Material Science

Polymer Synthesis

The compound is also significant in the synthesis of polymers and materials. Its ester functional group allows for incorporation into polymer chains, contributing to the development of new materials with tailored properties for applications in coatings, adhesives, and other industrial products.

Data Table: Applications Overview

Case Studies

-

Neuroprotective Activity Study

In vitro studies highlighted the protective effects of derivatives of tert-butyl 4-(3-methylpyridin-2-YL)benzoate against amyloid-beta-induced toxicity in astrocytes. The results showed significant reductions in cell death and inflammatory markers, indicating potential therapeutic applications in Alzheimer's disease . -

Synthetic Method Development

A scalable synthetic route was developed for creating (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole using tert-butyl 4-(3-methylpyridin-2-YL)benzoate as a key intermediate. This method demonstrated high yields and efficiency, making it suitable for industrial applications .

Mecanismo De Acción

The mechanism of action of tert-butyl 4-(3-methylpyridin-2-yl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The pyridine ring may also participate in coordination with metal ions or other biomolecules, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Solubility and Lipophilicity

- Tert-butyl 4-(3-methylpyridin-2-YL)benzoate : The tert-butyl group enhances lipophilicity (logP ~3.5–4.0 estimated), reducing aqueous solubility but improving membrane permeability.

- Methyl 4-(pyridin-4-yl)benzoate : The methyl ester decreases logP (~2.0–2.5), increasing solubility in polar solvents compared to the tert-butyl analog .

- tert-Butyl 2,5-difluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2-yl)benzoate : Fluorine atoms introduce polarity, balancing lipophilicity (logP ~3.0) and solubility .

Thermal Stability

- tert-Butyl esters generally exhibit higher thermal stability than methyl or ethyl esters due to steric protection of the ester carbonyl.

Key Research Findings

- Positional Isomerism : The 3- vs. 4-substitution on the benzoate ring alters binding affinities in drug-receptor interactions. For instance, pyridine at the 4-position may enhance π-π stacking in aromatic systems compared to the 3-position .

- Fluorine Substitution : Introducing fluorine in tert-butyl 2,5-difluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2-yl)benzoate improves metabolic stability and bioavailability .

Actividad Biológica

Tert-butyl 4-(3-methylpyridin-2-YL)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of tert-butyl 4-(3-methylpyridin-2-YL)benzoate primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially modulating biochemical pathways crucial for disease progression. For instance, it may act as an inhibitor of acetylcholinesterase, which is significant in neurodegenerative diseases like Alzheimer's.

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Neuroprotective Effects : In vitro studies have demonstrated that tert-butyl 4-(3-methylpyridin-2-YL)benzoate can protect neuronal cells from oxidative stress induced by amyloid-beta peptides. This suggests potential applications in treating Alzheimer's disease by preventing neurodegeneration .

- Anticancer Studies : Research conducted on various cancer cell lines has indicated that this compound can inhibit cell proliferation and induce apoptosis. In one study, treatment with tert-butyl 4-(3-methylpyridin-2-YL)benzoate resulted in a significant reduction in cell viability in breast cancer cells .

- Antimicrobial Properties : The compound has shown promising results against certain bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.